Boc-(Asp(OBzl)16)-Gastrin I (13-17) (human)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Boc-(Asp(OBzl)16)-Gastrin I (13-17) (human)” is a peptide compound . It’s used for research purposes and is not intended for human or veterinary use.
Molecular Structure Analysis
The molecular formula of “Boc-(Asp(OBzl)16)-Gastrin I (13-17) (human)” is C41H50N6O8S. The molecular weight is 786.It should be stored in a -20°C freezer for up to three years, or in a 4°C freezer for up to two years. If dissolved in a solvent, it should be stored in a -80°C freezer for up to six months, or in a -20°C freezer for up to two months .
Wissenschaftliche Forschungsanwendungen
Gastrin Antagonists Synthesis
The synthesis of analogues of Boc-(Asp(OBzl)16)-Gastrin I, such as Boc-Trp-Leu-Asp-Phe-NH2, has been explored to create potent gastrin antagonists. These compounds, tested in vivo, have shown efficacy in inhibiting gastric acid secretion and gastrin receptor binding, highlighting their potential as gastrin antagonists (Rodríguez et al., 1989).
Biological Activity of Pseudopeptide Derivatives
Studies on partially modified retro-inverso pseudopeptide derivatives of the N-terminal tetrapeptide of gastrin, including compounds where phenylalanyl residue is replaced by various moieties, demonstrated their affinity for the gastrin receptor. These compounds exhibited significant antagonistic properties against gastrin-induced acid secretion, though they showed little or no activity on acid secretion in rats (Rodríguez et al., 1987).
Immunological Recognition of Gastrin Derivatives
Research focusing on the immunological recognition of NPS-gastrin derivatives by gastrin antibodies showed that the presence of NPS radical improved the recognition of the molecules by gastrin antibody. This study provides valuable insights into the interaction of gastrin derivatives with immune components (Accary et al., 1981).
Phenethyl Ester Derivative Analogues
The synthesis of phenethyl ester derivative analogues of the C-terminal tetrapeptide of gastrin has been investigated. These derivatives, including Boc-beta Ala-Trp-Leu-Asp phenethyl ester, have demonstrated potent inhibitory effects on gastrin-induced acid secretion, underscoring the functional role of the C-terminal dipeptide of gastrin (Martinez et al., 1986).
NMR Studies of Pseudo-Peptide Analogues
1H and 13C NMR studies of pseudo-peptide analogues of the C-terminal tetrapeptide of gastrin, like Boc-Trp psi (CH2NH)Leu-Asp-Phe-NH2, provided detailed spectroscopic data, offering insights into the structural and conformational aspects of these analogues (Aumelas et al., 2009).
Phenylethylamide Derivatives
Phenylethylamide derivatives of the C-terminal tetrapeptide of gastrin, replacing the phenylalanine with different amine groups, have been synthesized and evaluated. These derivatives demonstrated potent inhibition of gastrin-induced acid secretion, emphasizing their relevance in gastrin-related research (Martinez et al., 2009).
Transesterification and Amide cis-trans Isomerization
Studies on the transesterification and amide cis-trans isomerization in complexes of Boc-Asp-OBzl have revealed important chemical properties of this compound, including its reactivity and isomerization processes (Niklas et al., 2007).
Eigenschaften
IUPAC Name |
benzyl (3S)-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H50N6O8S/c1-41(2,3)55-40(53)47-33(22-28-24-43-30-18-12-11-17-29(28)30)38(51)44-31(19-20-56-4)37(50)46-34(23-35(48)54-25-27-15-9-6-10-16-27)39(52)45-32(36(42)49)21-26-13-7-5-8-14-26/h5-18,24,31-34,43H,19-23,25H2,1-4H3,(H2,42,49)(H,44,51)(H,45,52)(H,46,50)(H,47,53)/t31-,32-,33-,34-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQICQGUHVCFQAZ-CUPIEXAXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CC(=O)OCC3=CC=CC=C3)C(=O)NC(CC4=CC=CC=C4)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)OCC3=CC=CC=C3)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H50N6O8S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
786.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-(Asp(OBzl)16)-Gastrin I (13-17) (human) |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.